N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a thiadiazole derivative under basic conditions to form the intermediate sulfonamide. This intermediate is then coupled with a xanthene derivative through a series of condensation reactions, often facilitated by catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole moieties, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Xanthene derivatives: These compounds are widely used in fluorescent dyes and have applications in imaging and diagnostics.
Uniqueness
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to the combination of its structural components, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C23H17N3O4S2 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H17N3O4S2/c27-22(21-16-10-4-6-12-18(16)30-19-13-7-5-11-17(19)21)24-23-26-25-20(31-23)14-32(28,29)15-8-2-1-3-9-15/h1-13,21H,14H2,(H,24,26,27) |
InChI Key |
JFTRZBZXKGUVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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